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molecular formula C9H7NO B188741 7-Hydroxyisoquinoline CAS No. 14476-74-5

7-Hydroxyisoquinoline

Cat. No. B188741
M. Wt: 145.16 g/mol
InChI Key: WCRKBMABEPCYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391743

Procedure details

To a 2-liter, 3-necked round bottom flask equipped with a magnetic stir bar and addition funnel is added 19.7 g (0.124 mole) 7-methoxyisoquinoline and 800 ml of dry dichloromethane. This solution is stirred and cooled to -75° C. with a dry ice/acetone bath, 628 ml (0.628 mole) of 1.0M boron tribromide in dichloromethane is added dropwise maintaining the temperature at -75° C. Thereafter the slurry is stirred for 18 hours allowing the temperature to rise to room temperature. The reaction slurry is poured into 1 liter of ice water and stirred for an hour. The layers are separated and the aqueous layer is then adjusted from acidic to neutral (pH 7) with 1N NaOH. A yellow solid precipitates and is filtered off, then air dried to yield 14.5 g of a yellow solid, 81%.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
628 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][N:9]=[CH:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][N:9]=[CH:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
COC1=CC=C2C=CN=CC2=C1
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
628 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
This solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2-liter, 3-necked round bottom flask equipped with a magnetic stir bar and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -75° C
STIRRING
Type
STIRRING
Details
Thereafter the slurry is stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
stirred for an hour
CUSTOM
Type
CUSTOM
Details
The layers are separated
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CN=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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